
1-Chloro-4-(4-ethynylphenoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-4-(4-ethynylphenoxy)benzene is an organic compound characterized by a benzene ring substituted with a chlorine atom and a phenoxy group bearing an ethynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-4-(4-ethynylphenoxy)benzene typically involves the Sonogashira coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and a terminal alkyne. The general procedure includes:
Reactants: 1-Chloro-4-iodobenzene and 4-ethynylphenol.
Catalyst: Palladium(0) complex, often Pd(PPh3)4.
Base: Copper(I) iodide (CuI) as a co-catalyst and triethylamine (Et3N) as a base.
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF).
Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) at room temperature or slightly elevated temperatures.
Industrial Production Methods: While specific industrial methods for the large-scale production of this compound are not well-documented, the Sonogashira coupling reaction remains a viable method due to its efficiency and scalability. Industrial processes would likely optimize reaction conditions, catalyst loading, and purification steps to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-4-(4-ethynylphenoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Addition Reactions: The ethynyl group can participate in addition reactions, such as hydrogenation to form alkenes or alkanes.
Coupling Reactions: The ethynyl group can engage in further coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Sodium methoxide (NaOMe) in methanol.
Addition Reactions: Hydrogen gas (H2) with a palladium catalyst.
Coupling Reactions: Boronic acids or esters with a palladium catalyst and a base like potassium carbonate (K2CO3).
Major Products:
Substitution: 1-Methoxy-4-(4-ethynylphenoxy)benzene.
Addition: 1-Chloro-4-(4-ethenylphenoxy)benzene.
Coupling: 1-Chloro-4-(4-(phenyl)phenoxy)benzene.
Scientific Research Applications
1-Chloro-4-(4-ethynylphenoxy)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the construction of more complex molecules.
Materials Science: Incorporated into polymers and materials for electronic applications due to its conjugated structure.
Pharmaceuticals: Potential intermediate in the synthesis of bioactive compounds.
Biology: Studied for its interactions with biological macromolecules and potential as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 1-Chloro-4-(4-ethynylphenoxy)benzene in chemical reactions involves the activation of the ethynyl group and the aromatic ring. The ethynyl group can participate in π-π interactions and conjugation, while the chlorine atom can act as a leaving group in substitution reactions. The molecular targets and pathways depend on the specific application and reaction conditions.
Comparison with Similar Compounds
1-Chloro-4-ethynylbenzene: Lacks the phenoxy group, making it less versatile in coupling reactions.
4-Ethynylphenol: Lacks the chlorine atom, limiting its reactivity in substitution reactions.
1-Bromo-4-(4-ethynylphenoxy)benzene: Similar structure but with a bromine atom, which can affect reactivity and reaction conditions.
Uniqueness: 1-Chloro-4-(4-ethynylphenoxy)benzene is unique due to the presence of both the ethynyl and phenoxy groups, allowing it to participate in a wide range of chemical reactions and making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
1-chloro-4-(4-ethynylphenoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClO/c1-2-11-3-7-13(8-4-11)16-14-9-5-12(15)6-10-14/h1,3-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJFLSSGXQNECJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
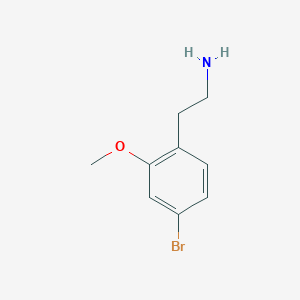

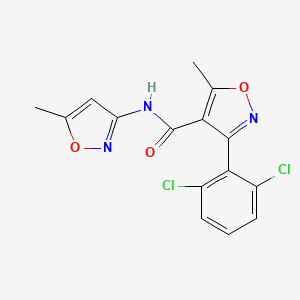
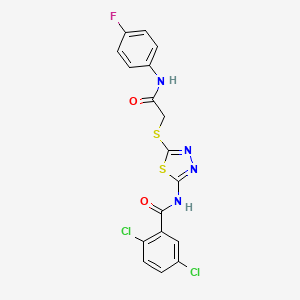
![rac-(3ar,7ar)-octahydro-1h-pyrrolo[3,4-c]pyridin-1-one](/img/structure/B2651472.png)
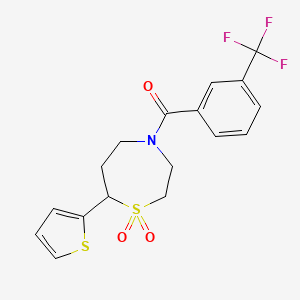
![N-(1,3-benzodioxol-5-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2651475.png)
![5-bromo-N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2651477.png)
![3-benzyl-1-[(2-fluorophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2651479.png)
![2-Chloro-N-[2-(2-methyl-5-phenyl-1,2,4-triazol-3-yl)ethyl]propanamide](/img/structure/B2651480.png)
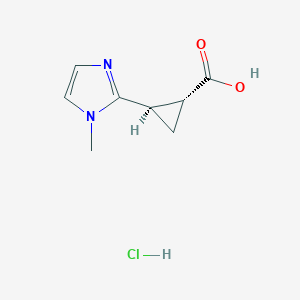
![2-[(3-Methylquinoxalin-2-yl)sulfanyl]-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B2651482.png)

![7-(diethylamino)-3-[(4-methylphenyl)sulfonyl]-2H-chromen-2-one](/img/structure/B2651488.png)
